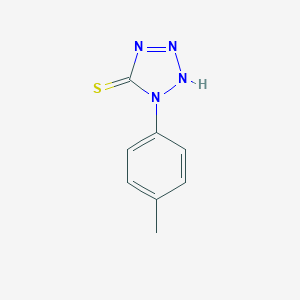

1-p-tolil-1H-tetrazol-5-tiol

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-p-tolyl-1H-tetrazole-5-thiol can be achieved through several methods. One common approach involves the reaction of phenylisothiocyanate with sodium azide in water, leading to the formation of this compound as a key intermediate or product. This method is noted for its relatively high yield and the ease of obtaining the desired tetrazole-5-thiol derivatives through subsequent alkylation reactions (Mekky & Thamir, 2019). Another notable synthesis route involves a one-pot reaction of aldehydes with 1H-tetrazole-5-thiols, mediated by N-tosylhydrazones, offering a straightforward method to obtain alkyl 1H-tetrazol-5-yl thioethers in high to excellent yields (Li, Gao, & Han, 2015).

Molecular Structure Analysis

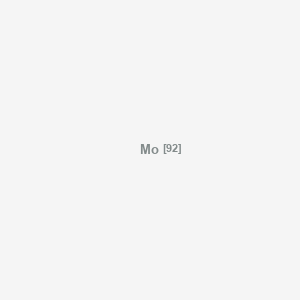

The molecular structure of 1-p-tolyl-1H-tetrazole-5-thiol derivatives has been characterized in detail through various analytical techniques. Structural analysis has revealed that these compounds can form complex structures with metals, leading to the synthesis of new complexes with interesting properties. For instance, complexes based on 1-phenyl-1H-tetrazole-5-thiol have been synthesized and fully characterized, showing potential for applications in materials science due to their magnetic and fluorescent properties (Song et al., 2017).

Chemical Reactions and Properties

1-p-tolyl-1H-tetrazole-5-thiol participates in a variety of chemical reactions, demonstrating a wide range of properties. One notable reaction is the regioselective formal hydroamination of styrenes, which results in the formation of tetrazolothione moieties in an atom-economical manner. This process illustrates the compound's versatility and potential for creating valuable chemical moieties (Savolainen, Han, & Wu, 2014).

Physical Properties Analysis

The physical properties of 1-p-tolyl-1H-tetrazole-5-thiol and its derivatives, such as melting points, crystal shapes, and colors, have been extensively studied. These properties are crucial for understanding the compound's behavior in various conditions and for tailoring its use in specific applications. The physical data obtained from these studies provide valuable insights into the compound's stability, solubility, and suitability for use in different chemical contexts (Mekky & Thamir, 2019).

Chemical Properties Analysis

The chemical properties of 1-p-tolyl-1H-tetrazole-5-thiol, such as its reactivity with various chemical agents and its ability to form diverse chemical structures, have been the subject of significant research. Its reactions with metals to form complexes are of particular interest, as these complexes exhibit a range of properties that could be exploited in catalysis, material science, and potentially in pharmaceuticals. The compound's versatility in forming different chemical structures makes it a valuable tool in the synthesis of complex molecules (Song et al., 2017).

Aplicaciones Científicas De Investigación

Investigación Proteómica

1-p-tolil-1H-tetrazol-5-tiol: se utiliza en proteómica, que es el estudio a gran escala de proteínas, particularmente sus estructuras y funciones. Este compuesto se usa como una herramienta bioquímica para investigar interacciones y modificaciones de proteínas, ayudando a comprender los procesos celulares a nivel molecular .

Inhibición de la Corrosión

Este compuesto se ha identificado como un inhibidor eficaz de la corrosión del aluminio en soluciones ácidas. Su aplicación es crucial para proteger el equipo e infraestructura industrial del daño corrosivo, lo que aumenta la vida útil de los componentes metálicos y reduce los costos de mantenimiento .

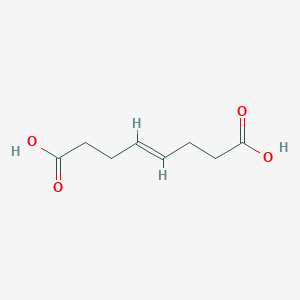

Síntesis de Bloques de Construcción Oxacíclicos

En química orgánica sintética, This compound se utiliza para crear bloques de construcción oxacíclicos a través de reacciones de ciclación radical altamente estereoespecíficas y metátesis de olefinas. Estos bloques de construcción son esenciales para construir moléculas orgánicas complejas con posibles aplicaciones farmacéuticas .

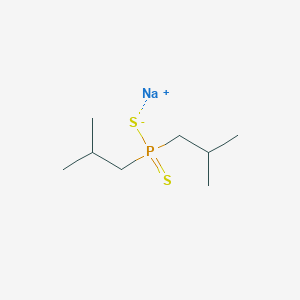

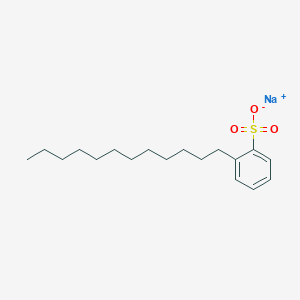

Síntesis de Sulfona Metalada

El compuesto juega un papel en la síntesis de tetradecil sulfona metalada, un proceso importante para crear moléculas utilizadas en ciencia de materiales y productos farmacéuticos. Esta aplicación demuestra la versatilidad del compuesto para contribuir al desarrollo de nuevos materiales y medicamentos .

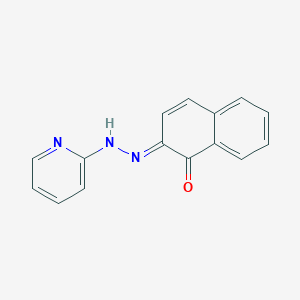

Análisis Espectrofotométrico

This compound: se emplea en la determinación espectrofotométrica de platino (Pt) y bismuto (Bi). Esta técnica analítica es vital para el control de calidad en la fabricación de productos que contienen estos metales y para el monitoreo ambiental de contaminantes metálicos .

Síntesis Orgánica

El compuesto está involucrado en varios procesos de síntesis orgánica, donde actúa como un bloque de construcción para crear diversos compuestos orgánicos. Su reactividad con diferentes grupos químicos lo convierte en un reactivo valioso en la síntesis de moléculas orgánicas complejas .

Investigación Farmacéutica

En la investigación farmacéutica, This compound se utiliza para desarrollar nuevos candidatos a fármacos. Su estructura química permite la creación de nuevos compuestos con posibles efectos terapéuticos, contribuyendo al descubrimiento de nuevas medicinas .

Ciencia de Materiales

Las propiedades del compuesto se explotan en la ciencia de materiales para desarrollar nuevos materiales con características únicas. Su capacidad para interactuar con varias sustancias puede conducir a la creación de materiales innovadores con propiedades específicas deseadas para aplicaciones industriales .

Mecanismo De Acción

Target of Action

Tetrazoles, including 1-p-tolyl-1h-tetrazole-5-thiol, are known to act as bioisosteres of carboxylic acids . This means they can mimic the function of carboxylic acids in biological systems, potentially interacting with the same targets .

Mode of Action

Tetrazoles are known for their electron-donating and electron-withdrawing properties, which can influence their interactions with targets . The planar structure of tetrazoles allows for the stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor-ligand interactions .

Biochemical Pathways

Tetrazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities . This suggests that they may interact with multiple biochemical pathways.

Pharmacokinetics

Tetrazolate anions are known to be more soluble in lipids than carboxylic acids, which could allow them to penetrate more easily through cell membranes . This property could potentially enhance the bioavailability of 1-p-Tolyl-1H-Tetrazole-5-Thiol.

Result of Action

It is known to be an effective inhibitor of aluminum corrosion in 1m hcl solution . This suggests that it may have potential applications in materials science.

Safety and Hazards

Propiedades

IUPAC Name |

1-(4-methylphenyl)-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c1-6-2-4-7(5-3-6)12-8(13)9-10-11-12/h2-5H,1H3,(H,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCMZLIIYLERKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=S)N=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359429 | |

| Record name | 1-p-tolyl-1H-tetrazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13980-77-3 | |

| Record name | 1,2-Dihydro-1-(4-methylphenyl)-5H-tetrazole-5-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13980-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-p-tolyl-1H-tetrazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

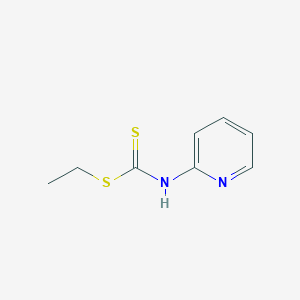

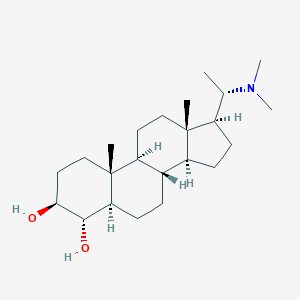

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Ethylamino)sulfonyl]benzoic acid](/img/structure/B83595.png)

![(2R,3R,4S,5R,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B83614.png)